molecular formula C8H14O4 B2817014 2-(Oxan-3-ylmethoxy)acetic acid CAS No. 2273669-71-7

2-(Oxan-3-ylmethoxy)acetic acid

Cat. No.: B2817014
CAS No.: 2273669-71-7
M. Wt: 174.196
InChI Key: JMPQYLPCSCKZRL-UHFFFAOYSA-N
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Description

2-(Oxan-3-ylmethoxy)acetic acid, also known by its IUPAC name 2-((tetrahydro-2H-pyran-3-yl)methoxy)acetic acid, is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.2 g/mol . This compound is characterized by the presence of a tetrahydropyran ring attached to a methoxyacetic acid moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-3-ylmethoxy)acetic acid typically involves the reaction of tetrahydropyran derivatives with methoxyacetic acid under controlled conditions. One common method includes the use of a base-catalyzed reaction where tetrahydropyran-3-ylmethanol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-ylmethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Oxan-3-ylmethoxy)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxan-3-ylmethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive metabolites. It may also interact with cellular receptors, modulating signaling pathways that influence cellular functions such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tetrahydro-2H-pyran-4-ylmethoxy)acetic acid
  • 2-(Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid
  • 2-(Tetrahydro-2H-pyran-5-ylmethoxy)acetic acid

Uniqueness

2-(Oxan-3-ylmethoxy)acetic acid is unique due to the position of the methoxy group on the tetrahydropyran ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

2-(oxan-3-ylmethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-8(10)6-12-5-7-2-1-3-11-4-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPQYLPCSCKZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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